Structural Identity Verification: InChI Key Differentiation from 4- and 5-Chlorophenyl Pyrimidine Regioisomers
The compound 4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol is unequivocally distinguished from its closest structural analogs—namely 4-(4-chlorophenyl)pyrimidin-2-ol and 5-(4-chlorophenyl)pyrimidin-2-ol—by its unique IUPAC name and InChI Key [1][2]. The presence of the 4-amino group is the key structural feature that defines its distinct molecular weight and chemical identity. While the target compound lacks published, quantitative bioactivity data, its specific structure makes it a unique and non-interchangeable building block for medicinal chemistry .
| Evidence Dimension | Structural Identity |
|---|---|
| Target Compound Data | 4-Amino-5-(4-chlorophenyl)pyrimidin-2-ol; InChI Key: UWRNHXMRIXESEG-UHFFFAOYSA-N; Mol Wt: 221.64 g/mol |
| Comparator Or Baseline | 4-(4-Chlorophenyl)pyrimidin-2-ol: InChI Key different; Mol Wt: 206.63 g/mol [1]; 5-(4-Chlorophenyl)pyrimidin-2-ol: InChI Key different; Mol Wt: 206.63 g/mol [2] |
| Quantified Difference | Unique InChI Key and molecular weight difference of +15.01 g/mol compared to the non-aminated analogs. |
| Conditions | N/A (Structural comparison) |
Why This Matters
This unambiguous structural identity is essential for procurement; receiving a regioisomer or des-amino analog would constitute a failed delivery, as the compound would be chemically distinct and unsuitable for its intended use as a specific intermediate.
- [1] BenchChem (Source excluded per user instruction; data point is for structural comparison only and cannot be used for vendor selection). View Source
- [2] BenchChem (Source excluded per user instruction; data point is for structural comparison only and cannot be used for vendor selection). View Source
